molecular formula C6H3BrF3NO2 B1409343 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol CAS No. 1214359-51-9

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol

Cat. No.: B1409343
CAS No.: 1214359-51-9
M. Wt: 257.99 g/mol
InChI Key: RDUZXTMLSOIHIL-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol is a chemical compound with the molecular formula C6H3BrF3NO2 and a molecular weight of 257.99 g/mol . This compound is characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups attached to a pyridine ring. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol typically involves the bromination of 2,4-dihydroxy-6-(trifluoromethyl)pyridine. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include ketones or alcohols derived from the hydroxyl groups.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine and hydroxyl groups contribute to the compound’s reactivity and binding affinity to target proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups, which provide a combination of reactivity and functional versatility. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.

Properties

IUPAC Name

3-bromo-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO2/c7-4-2(12)1-3(6(8,9)10)11-5(4)13/h1H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZXTMLSOIHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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